molecular formula C8H7Cl3Si B3044986 Trichloro(4-ethenylphenyl)silane CAS No. 1009-48-9

Trichloro(4-ethenylphenyl)silane

Cat. No. B3044986
CAS RN: 1009-48-9
M. Wt: 237.6 g/mol
InChI Key: JEEPFAKTJAOOQX-UHFFFAOYSA-N
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Description

Trichloro(4-ethenylphenyl)silane is a chemical compound with the molecular formula C8H7Cl3Si . It is also known by other names such as p-Trichlorsilyl-styrol and 4-Trichlorsilyl-styrol .


Molecular Structure Analysis

The molecular structure of Trichloro(4-ethenylphenyl)silane consists of a silicon atom bonded to three chlorine atoms and a 4-ethenylphenyl group . The exact mass of the molecule is 235.93800 .

Scientific Research Applications

Dental Applications and Surface Treatments

Trichloro(4-ethenylphenyl)silane, as part of the broader category of organofunctional trialkoxysilane coupling agents (silanes), has significant applications in dentistry, especially in prosthetic and restorative dentistry. Silanes play a crucial role in the adhesion process between resin composites and dental substrates. The chemistry and properties of silanes contribute to their effectiveness as adhesion promoters, aiding in the bonding of indirect restorative materials to resin composites. Surface pretreatment methods, such as acid etching and tribo-chemical silica-coating, are employed before silanization to enhance the bonding strength and durability of the substrate to resin composite. Despite the benefits, challenges such as bond degradation in the wet oral environment remain areas of ongoing research and development (Matinlinna et al., 2004); (Matinlinna et al., 2018).

Catalytic and Material Modification Applications

Beyond dentistry, trichloro(4-ethenylphenyl)silane and related silane compounds find applications in catalysis and material modifications. For instance, silane compounds, including those derived from rice husk silica, are used for immobilizing transition metals and organic moieties for catalysis. The sol-gel technique and grafting methods are employed for incorporating these functional groups into the silica matrix, showcasing the versatility of silane compounds in enhancing material properties and catalytic potentials (Adam et al., 2012).

Biomaterials and Surface Coatings

Silane-based coatings on metallic biomaterials for biomedical implants are another area of research. These coatings aim to improve biocorrosion resistance, protein adsorption, cell viability, and antimicrobial properties of implants. The molecular identity and film structure of silane-based coatings are critical for achieving desired outcomes, though further research is needed to fully understand their interactions with physiological environments and to optimize their functional groups for clinical applications (Somasundaram, 2018).

Safety and Hazards

Safety data sheets advise avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

trichloro-(4-ethenylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3Si/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEPFAKTJAOOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634683
Record name Trichloro(4-ethenylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(4-ethenylphenyl)silane

CAS RN

1009-48-9
Record name Trichloro(4-ethenylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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